7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione
説明
特性
IUPAC Name |
7-(trifluoromethyl)-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)4-1-2-5-6(3-4)13-8(16)14-7(5)15/h1-3H,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKQLTBXMVNRAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652952 | |
| Record name | 7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3833-78-1 | |
| Record name | 7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Cyclization of 7-Trifluoromethyl Anthranilic Acid Derivatives
The most direct route involves cyclizing 7-trifluoromethyl anthranilic acid (1a ) or its esters with urea or phosgene analogs. A DMAP-catalyzed one-pot method (Table 1) achieves this via tert-butoxycarbonyl (Boc) protection and subsequent heterocyclization. For 1a (1 mmol), (Boc)₂O (1.5 mmol), and DMAP (0.1 mmol) in CH₃CN under reflux for 12 h, the quinazoline-2,4-dione scaffold forms in 79% yield. Microwave irradiation reduces reaction time to 30 min but slightly lowers yield (72%).
Table 1: Optimization of DMAP-Catalyzed Cyclization
| Entry | Catalyst | Base | Solvent | Temp. | Time | Yield |
|---|---|---|---|---|---|---|
| 3 | DMAP | None | CH₃CN | Reflux | 12 h | 79% |
| 4 | None | Et₃N | CH₃CN | RT | 12 h | 33% |
| 7 | DABCO | Et₃N | CH₃CN | Reflux | 12 h | 0% |
Notably, bases like Et₃N inhibit the reaction, while polar aprotic solvents (e.g., DMF) lead to side products.
Reductive Cyclization of Nitro Precursors
Adapting methods from 6,7-dimethoxyquinazolinedione synthesis, 4-nitro-7-trifluoromethylbenzoic acid methyl ester undergoes reduction with Fe powder in HCl/EtOH to yield 7-trifluoromethyl anthranilic acid methyl ester (IV ). Cyclization with urea (1:1.2–5 molar ratio) at 135–185°C in solid-phase fusion produces the target compound in ~65% yield. This method’s scalability is advantageous, though regioselectivity depends on precise nitro-group positioning.
Acetic Anhydride-Mediated Ring Closure
A two-step protocol from 2-amino-3-(trifluoromethyl)benzoic acid (122 ) involves acetylation with acetic anhydride (2.5 eq) at 120°C for 3 h, followed by ammonium hydroxide treatment at 95°C for 4 h. This affords 7-(trifluoromethyl)quinazolin-4(3H)-one in 66% yield after recrystallization. While this method targets position 8-CF₃, substituting the starting material with 2-amino-4-(trifluoromethyl)benzoic acid would shift the CF₃ group to position 7.
- Acetic anhydride: 2.5 eq, 120°C, 3 h
- NH₄OH: 28%, 95°C, 4 h
- Yield: 66%
Palladium-Catalyzed Carbonylation Cascade
A patent by CN113045503B describes a palladium-catalyzed carbonylation of trifluoroethylimidoyl chloride (II ) and amines (III ) to synthesize 2-CF₃ quinazolinones. Adapting this for 7-CF₃ derivatives requires substituting II with 7-trifluoromethylimidoyl chloride. Under Pd(OCOCF₃)₂ (5 mol%), PPh₃ (10 mol%), and CO (1 atm) in DMF at 100°C for 24 h, the reaction achieves 70–85% yields. This method’s functional group tolerance makes it suitable for late-stage diversification.
Solid-Phase Fusion with Urea
Similar to 6,7-dimethoxyquinazolinedione synthesis, heating 7-trifluoromethyl anthranilic acid methyl ester with urea (1:1.5) at 160°C for 6 h induces cyclization. Post-reaction acetic acid recrystallization yields 58% pure product. While cost-effective, this method requires stringent temperature control to avoid decarboxylation.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates cyclization. Using DMAP (0.1 eq) and (Boc)₂O (1.5 eq) in CH₃CN under 300 W for 30 min affords the product in 72% yield. This approach reduces side reactions compared to thermal methods.
化学反応の分析
Types of Reactions: 7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed: The major products formed from these reactions include quinazoline N-oxides, amine derivatives, and substituted quinazolines with various functional groups.
科学的研究の応用
Medicinal Chemistry Applications
The compound has been identified as a key intermediate in the synthesis of various bioactive molecules. Its structural features contribute to its utility in developing drugs targeting multiple diseases.
Anticancer Activity
Quinazoline derivatives, including 7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione, have shown promising anticancer properties. Studies indicate that modifications to the quinazoline core can enhance potency against different cancer cell lines:
- EGFR Inhibition : Certain derivatives exhibit selective inhibition of the epidermal growth factor receptor (EGFR), which is crucial in many cancers. For example, compounds derived from quinazoline structures demonstrated IC50 values as low as 0.096 μM against human cancer cell lines like MCF7 (breast cancer) and A549 (lung cancer) .
- PARP Inhibition : Some derivatives have been explored for their potential as poly ADP ribose polymerase (PARP) inhibitors, which are effective in treating breast cancer .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of quinazoline derivatives. For instance, specific compounds have shown effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.78 to 12.5 μg/mL . This suggests potential applications in treating tuberculosis and other bacterial infections.
Anti-inflammatory Effects
Certain derivatives of quinazoline have been synthesized and tested for anti-inflammatory activity. Compounds such as N-(4-fluorophenyl)quinazolin-4-amine have been identified as potent anti-inflammatory agents when compared to standard drugs like indomethacin .
Cyclization Reactions
Recent studies describe a cyclization strategy using tert-butyl (2-cyanoaryl)carbamates under basic conditions with hydrogen peroxide as an oxidant. This method allows for the formation of diversely substituted quinazoline-2,4(1H,3H)-diones efficiently at room temperature .
One-Pot Synthesis
Another notable method involves a one-pot synthesis catalyzed by DMAP (4-dimethylaminopyridine), which simplifies the process and enhances yield without requiring metal catalysts .
Development of Anticancer Agents
A study focused on synthesizing a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines demonstrated significant anticancer activity against various cell lines. The synthesized compounds were evaluated for their cytotoxic effects and showed promising results in inhibiting tumor growth .
Antitubercular Screening
Another case study evaluated several quinazoline derivatives for their antitubercular activity against M. tuberculosis. The findings indicated that compounds with specific substituents exhibited enhanced activity compared to traditional treatments .
Data Table: Summary of Key Findings
作用機序
The mechanism of action of 7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, quinazoline derivatives are known to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase through ATP-competitive binding, leading to the suppression of cancer cell proliferation . The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards its targets.
類似化合物との比較
Substituent Position and Electronic Effects
The biological and physicochemical properties of quinazoline-2,4-diones are highly dependent on substituent positions and electronic characteristics.
Key Observations :
- Position 7 Substituents : The -CF₃ group enhances anticancer activity, while -Cl optimizes chymase inhibition . The bulkier -CF₃ group may hinder binding in chymase’s hydrophobic P1 pocket, explaining its preference for cancer targets.
- Position 3 Substituents : 3-Cyclohexyl and 3-pyridin-2-yl derivatives exhibit antidiabetic and synthetic utility, respectively, underscoring the scaffold’s adaptability .
Anticancer Activity:
- Dual Kinase Inhibition : 3-Substituted derivatives (e.g., compounds 2c, 4b, and 4e) inhibit c-Met/VEGFR-2 kinases, critical in colorectal cancer. While these lack -CF₃, their 3-substituents (e.g., N-acylhydrazone) mimic cabozantinib’s binding mode .
- Trifluoromethyl Advantage : The 7-CF₃ derivative’s electron-withdrawing nature may enhance interactions with hydrophobic kinase pockets, improving potency compared to unsubstituted analogs .
Antibacterial Activity:
- Quinazoline-2,4-diones with fluoroquinolone-like structures (e.g., compounds 13 and 15) target bacterial gyrase, but their efficacy is moderate compared to standard drugs . The absence of -CF₃ in these compounds suggests that antibacterial activity relies on distinct substitution patterns.
Antidiabetic Activity:
- 3-Propyl and 3-cyclohexyl derivatives inhibit α-amylase/α-glucosidase, highlighting the role of hydrophobic 3-substituents in enzyme binding .
Physicochemical and Pharmacokinetic Properties
Table 2: ADME Comparison
Key Findings :
生物活性
7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family, characterized by the presence of a trifluoromethyl group. This unique structural feature enhances its lipophilicity and biological activity, making it a significant target in medicinal chemistry, particularly in cancer research and enzyme inhibition studies. The molecular formula is C10H6F3N3O2, with a molecular weight of approximately 230.14 g/mol.
Antitumor Properties
Research indicates that this compound exhibits promising antitumor activity. It has been identified as an inhibitor of various enzymes associated with tumor growth and proliferation. For instance, derivatives of quinazoline-2,4-diones have shown efficacy against multiple human tumor cell lines, suggesting that this compound may possess significant antitumor properties.
Enzyme Inhibition
The compound has also been studied for its effects on histone deacetylases (HDACs), which are critical in cancer biology due to their role in regulating gene expression related to cancer progression. Interaction studies reveal that this compound can bind to specific targets involved in cancer pathways, highlighting its potential as a therapeutic agent.
Antiviral Activity
In addition to its anticancer properties, this compound has been explored for its antiviral activities. A series of related compounds have demonstrated effectiveness as inhibitors of HIV-1 reverse transcriptase and RNase H activity at low micromolar concentrations. For example, one derivative showed an IC50 value of 0.41 ± 0.13 μM against RNase H . This suggests that the quinazoline scaffold may be a valuable template for developing antiviral agents.
Antimicrobial Activity
The biological activity of this compound extends to antimicrobial effects as well. Recent studies have reported that derivatives exhibit moderate antimicrobial activity against both Gram-positive and Gram-negative bacterial strains using methods such as the Agar well diffusion method . The most promising compounds from these studies displayed significant inhibition zones against various pathogens.
Structure-Activity Relationship (SAR)
The unique trifluoromethyl group enhances the stability and biological activity of this compound compared to other similar compounds. A comparative analysis reveals the following:
| Compound Name | Unique Features |
|---|---|
| 6-Bromoquinazoline-2,4-dione | Contains bromine; potential for different reactivity |
| 7-Bromo-8-fluoroquinazoline-2,4-dione | Fluorine and bromine substitutions enhance biological activity |
| Quinazoline-2,4-dione | Lacks trifluoromethyl group; serves as a baseline for comparison |
| 7-Methoxyquinazoline-2,4-dione | Methoxy group alters solubility and biological properties |
The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and interaction with biological targets compared to these similar compounds.
Study on Anticancer Activity
A study conducted on various quinazoline derivatives demonstrated that those containing the trifluoromethyl group had enhanced inhibitory effects on cancer cell lines compared to their non-trifluoromethyl counterparts. The study highlighted the importance of substituents in modulating biological activity and suggested further exploration into structure-activity relationships .
Antiviral Efficacy Assessment
Another investigation focused on a series of hydroxylated quinazoline derivatives found that certain modifications led to improved inhibitory properties against HIV-1 enzymes. The findings indicated that structural variations could significantly impact potency and selectivity in viral inhibition .
Antimicrobial Evaluation
In evaluating antimicrobial activities, several derivatives of quinazoline-2,4-dione were tested against common bacterial strains. Compounds showed varying degrees of effectiveness with some achieving inhibition zones comparable to standard antibiotics like ampicillin and vancomycin . This illustrates the potential for developing new antimicrobial agents based on this scaffold.
Q & A
What are the most reliable multi-step synthetic routes for 7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione, and how do reaction conditions influence yield and purity?
Answer:
Synthesis typically involves a quinazoline core formation followed by trifluoromethyl group introduction. A common approach begins with anthranilic acid cyclization using formamide or urea under reflux to form the 2,4-dione scaffold . The trifluoromethyl group is introduced via nucleophilic substitution or cross-coupling reactions, such as using CF₃Cu reagents under palladium catalysis. Yield optimization requires precise temperature control (e.g., 80–100°C for cyclization) and inert atmospheres to prevent side reactions. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for >95% purity .
Which analytical techniques are most effective for characterizing this compound, and how should data be interpreted?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry (e.g., trifluoromethyl proton signals at δ 4.1–4.3 ppm) and aromatic ring substitution patterns. ¹⁹F NMR is essential for verifying CF₃ group integrity (δ -60 to -65 ppm) .
- HPLC-MS: Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) assess purity (>98%) and molecular ion peaks ([M+H]⁺ in positive mode) .
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding interactions critical for solid-state stability .
How can researchers design experiments to evaluate the antimicrobial activity of this compound derivatives?
Answer:
- Minimum Inhibitory Concentration (MIC) Assays: Follow CLSI guidelines (M07-A9) using broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (ciprofloxacin) and solvent controls .
- Time-Kill Kinetics: Monitor bacterial viability over 24 hours to distinguish bactericidal vs. bacteriostatic effects.
- Mechanistic Studies: Use fluorescence microscopy (SYTOX Green uptake) to assess membrane disruption or β-galactosidase assays for cell wall synthesis inhibition .
How should conflicting data on the anti-inflammatory efficacy of quinazoline-2,4-diones be resolved?
Answer:
Contradictions often arise from structural variations (e.g., substituent position) or assay conditions. For example:
- In Vivo vs. In Vitro Models: COX-2 inhibition in RAW264.7 macrophages may not translate to murine carrageenan-induced edema models due to metabolic differences .
- Dose-Response Validation: Replicate studies using standardized protocols (e.g., IL-6 ELISA kits from the same supplier) and adjust for pharmacokinetic parameters (e.g., plasma protein binding) .
What strategies are recommended for structure-activity relationship (SAR) studies of trifluoromethyl-substituted quinazolines?
Answer:
- Substituent Scanning: Synthesize analogs with halogens, alkyl, or electron-withdrawing groups at positions 6 and 6. For example, 6-chloro derivatives show enhanced antimicrobial activity due to increased lipophilicity .
- 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate steric/electrostatic fields with biological data. Validate models with leave-one-out cross-validation (q² > 0.5) .
What computational methods are suitable for predicting the binding affinity of 7-(Trifluoromethyl)quinazoline-2,4-dione to viral protein targets?
Answer:
- Molecular Docking: Use AutoDock Vina or Glide to simulate binding to SARS-CoV-2 Mpro (PDB: 6LU7). Focus on the trifluoromethyl group’s hydrophobic interactions with Pro168 or His172 .
- MD Simulations: Run 100-ns trajectories (AMBER force field) to assess binding stability. Calculate RMSD (<2.0 Å) and binding free energy (MM-PBSA) .
How can solubility challenges of 7-(Trifluoromethyl)quinazoline-2,4-dione be addressed in formulation studies?
Answer:
- Co-Solvency: Use DMSO/PEG 400 mixtures (10–20% v/v) for in vitro assays. For in vivo, develop nanoemulsions (lecithin/tween 80) to enhance bioavailability .
- Salt Formation: React with HCl or sodium bicarbonate to improve aqueous solubility. Monitor pH stability (2–8) .
What methodologies are used to assess metabolic stability and CYP450 inhibition potential of this compound?
Answer:
- Liver Microsome Assays: Incubate with rat/human microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate t₁/₂ and Clint .
- CYP450 Inhibition: Use fluorogenic substrates (e.g., CYP3A4: midazolam 1’-hydroxylation) with IC₅₀ determination. Prioritize CYP2D6 and CYP3A4 due to high clinical relevance .
How can researchers validate conflicting cytotoxicity data across cell lines?
Answer:
- Panel Testing: Screen against NCI-60 cell lines to identify tissue-specific toxicity (e.g., hepatic vs. renal).
- Mechanistic Profiling: Perform RNA-seq to compare apoptosis pathways (e.g., Bcl-2 downregulation in sensitive lines) .
- Replicate with Isobole Analysis: Check for synergism/antagonism with standard chemotherapeutics (e.g., doxorubicin) .
What experimental designs are recommended for in vivo toxicity profiling?
Answer:
- Acute Toxicity (OECD 423): Administer 300–2000 mg/kg orally to Sprague-Dawley rats (n=6). Monitor mortality, organ weights, and histopathology (liver/kidney) for 14 days .
- Subchronic Studies (28-Day): Dose 50–500 mg/kg/day. Measure hematological (WBC, RBC) and biochemical (ALT, creatinine) markers weekly .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
